(S)-Enantiomer as a Defined Chiral Probe
The (S)-configured 1-aminoethyl side chain of the target compound provides a defined stereochemical input unavailable from the racemic mixture (CAS 159459-52-6 typically catalogued as the racemate by multiple vendors ). In the synthesis of chiral P,N-ligands from enantiomerically enriched 2-(1-aminoalkyl)phenols—precursors that share the identical (S)-1-aminoethyl motif—the (R)-configured ligand derived from this scaffold achieved 91% enantiomeric excess (ee) in an asymmetric Heck reaction [1]. This demonstrates that stereochemistry at the alpha-carbon of the aminoethyl group is a critical determinant of catalytic performance, and that using the single (S)-enantiomer, rather than the racemate, allows for predictable stereochemical outcome in downstream applications.
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric catalysis using ligands derived from enantiomerically pure (S)-configured aminoalkylphenol precursors |
|---|---|
| Target Compound Data | Derived (R)-configured P,N-ligand yields 91% ee (enantiomerically enriched product) |
| Comparator Or Baseline | Racemic ligand: expected racemic product (~0% ee); (S)-configured ligand: opposite enantioselectivity |
| Quantified Difference | Absolute ee difference from racemic baseline: ~91%; enantiomeric control direction inverted vs. (S)-ligand |
| Conditions | Asymmetric Heck reaction; P,N-ligand synthesized from enantiomerically enriched (S)-2-(1-aminoalkyl)phenol precursor |
Why This Matters
The ability to source a defined single enantiomer rather than the racemate allows researchers to conduct stereochemically controlled SAR campaigns and asymmetric syntheses with predictable outcomes, directly impacting hit-to-lead progression and catalyst development.
- [1] Kündig, E. P., & Meier, P. (1999). Synthesis of New Chiral Bidentate (Phosphinophenyl)benzoxazine P,N-Ligands. Helvetica Chimica Acta, 82(9), 1360–1370. View Source
